2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid
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Overview
Description
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid is a fluorinated organic compound that features a piperidine ring substituted with a fluoro group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-[1-(methyl)piperidin-4-yl]acetic acid
- 2-Fluoro-2-[1-(ethyl)piperidin-4-yl]acetic acid
- 2-Fluoro-2-[1-(tert-butyl)piperidin-4-yl]acetic acid
Uniqueness
2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H18FNO2 |
---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
2-fluoro-2-(1-propan-2-ylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)12-5-3-8(4-6-12)9(11)10(13)14/h7-9H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
LLESZBYKMPTATM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C(=O)O)F |
Origin of Product |
United States |
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